2-Hydroxy-6-pyrazol-1-ylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

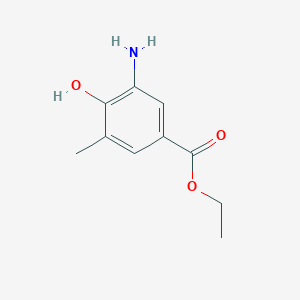

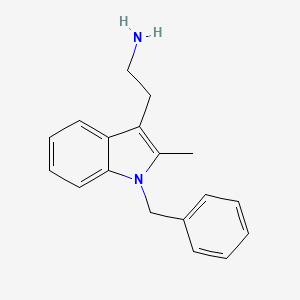

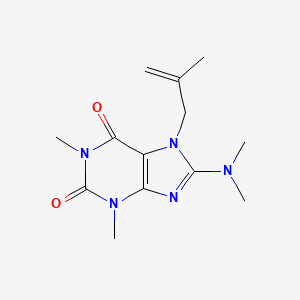

2-Hydroxy-6-pyrazol-1-ylbenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as HPB or pyrazolyl salicylaldehyde and is a derivative of salicylaldehyde. The compound has a molecular formula of C11H8N2O2 and a molecular weight of 204.19 g/mol.

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

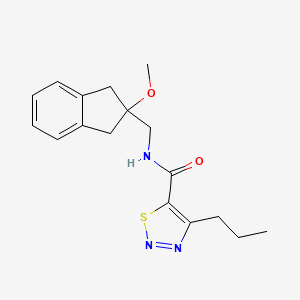

2-Hydroxy-6-pyrazol-1-ylbenzaldehyde serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of pyrazoline derivatives, which exhibit potential anti-HIV activity and cytotoxicity. The substitution and position of substituents significantly influence the biological activities of these compounds, highlighting the compound's versatility in drug development (Rizvi et al., 2012).

Green Chemistry Approaches

The compound also plays a role in green chemistry, where it is involved in the development of environmentally friendly synthesis methods. Research into the synthesis of pyrano[2,3-c]pyrazoles, which possess a broad spectrum of biological activity, has been conducted under solvent-free conditions. This approach aligns with the principles of green chemistry by minimizing the use of toxic solvents and simplifying the synthesis process (Ilovaisky et al., 2014).

Antimicrobial and Antioxidant Activities

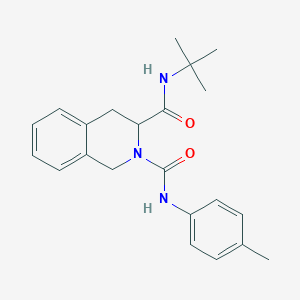

Compounds synthesized from 2-Hydroxy-6-pyrazol-1-ylbenzaldehyde have demonstrated significant antimicrobial and antioxidant activities. For example, pyrazole fused pyrans, synthesized through the intramolecular cyclization of related aldehydes, exhibited in vitro antimicrobial and antioxidant susceptibilities against various bacterial and fungal strains. These findings suggest potential applications in the treatment of microbial infections and oxidative stress-related conditions (Gurunanjappa et al., 2016).

Novel Fluorescent Chemosensors

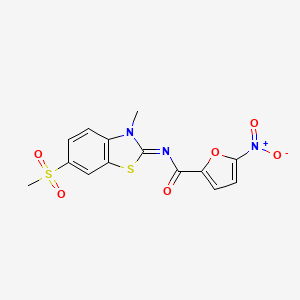

Additionally, derivatives of 2-Hydroxy-6-pyrazol-1-ylbenzaldehyde have been explored as fluorescent chemosensors for metal ions detection. Research has led to the synthesis of novel pyrazoline heterocyclic D-π-A chromophores, which function as fluorescent chemosensors for Fe3+ metal ion detection. These compounds show promise in environmental monitoring and bioimaging applications due to their high selectivity and sensitivity (Khan, 2020).

Mecanismo De Acción

Target of Action

It is known that this compound is useful for treating hematological disorders such as sickle cell disease, pulmonary disease such as idiopathic pulmonary fibrosis, and hypoxia and hypoxemia conditions .

Mode of Action

It is known that the compound has therapeutic effects on certain hematological and pulmonary diseases .

Biochemical Pathways

Given its therapeutic effects on hematological and pulmonary diseases, it can be inferred that the compound likely interacts with biochemical pathways related to these conditions .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and therapeutic efficacy .

Action Environment

Such factors could potentially affect the compound’s therapeutic efficacy and stability .

Propiedades

IUPAC Name |

2-hydroxy-6-pyrazol-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-8-9(3-1-4-10(8)14)12-6-2-5-11-12/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUKMWKHHZCQBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-pyrazol-1-ylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)

![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile](/img/structure/B2796569.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxy-2-methylbenzoate](/img/structure/B2796578.png)